(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, thiazole ring, and various protective groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the thiazole ring, and the addition of protective groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and thiazole derivatives, such as:
- (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid.
- (2R,3S,5S)-1-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid.
Uniqueness
The uniqueness of (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid lies in its specific stereochemistry and the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protective groups
Properties
Molecular Formula |
C25H32N2O6S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(2R,3S,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-(2-methylpropyl)-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C25H32N2O6S/c1-16(2)11-25(22(30)33-24(3,4)5)12-18(21(28)29)20(19-13-26-15-34-19)27(25)23(31)32-14-17-9-7-6-8-10-17/h6-10,13,15-16,18,20H,11-12,14H2,1-5H3,(H,28,29)/t18-,20+,25-/m0/s1 |
InChI Key |
ZCIDAGLTQQARSC-NNPDTBDGSA-N |
Isomeric SMILES |
CC(C)C[C@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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